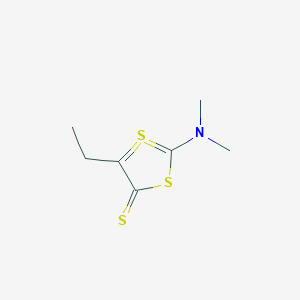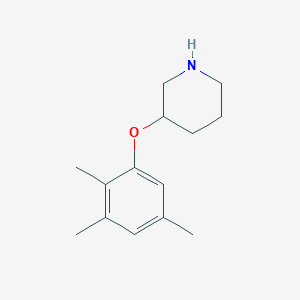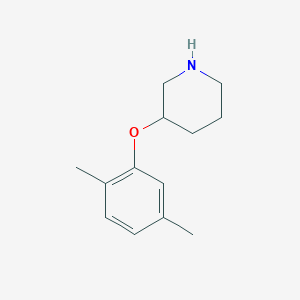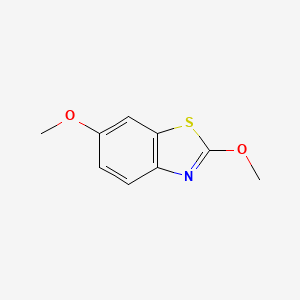
6-(Difluoromethoxy)pyridin-3-amine
概要
説明
Molecular Structure Analysis
The InChI code for 6-(Difluoromethoxy)pyridin-3-amine is 1S/C6H6F2N2O/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 6-(Difluoromethoxy)pyridin-3-amine is 160.12 . It’s a liquid at room temperature . Unfortunately, specific physical properties like melting point, boiling point, and density were not available in the sources I found.科学的研究の応用
Biomimetic Catalysis
6-(Difluoromethoxy)pyridin-3-amine, through its derivatives, plays a role in biomimetic catalysis. An efficient method for olefin epoxidation utilizes Fe catalysts in conjunction with pyridine-derived acids and amines, showing excellent reactivity and selectivity, particularly towards aromatic olefins (Anilkumar et al., 2007).
Synthesis of N-Arylated Amines
In the synthesis of various N-arylated amines, a derivative of 6-(Difluoromethoxy)pyridin-3-amine has been used to achieve high-yielding transformations of aryl halides with a range of amines, offering a transition metal-free alternative for the Buchwald–Hartwig reaction (Bolliger & Frech, 2009).
Modular Synthesis of Pyridin-3-yl C-nucleosides
A modular methodology for synthesizing 6-substituted pyridin-3-yl C-nucleosides has been developed using this compound. This method provides a practical approach to creating diverse C-nucleosides with various functional groups (Joubert et al., 2007).
Domino Reactions for Synthesizing Pyrazolo[3,4-b]pyridines
The compound is instrumental in l-proline-catalyzed domino reactions, leading to the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. This process involves the formation of multiple bonds in a one-pot operation, demonstrating a green catalysis approach (Gunasekaran et al., 2014).
Redox Activity in Organic Synthesis
In the realm of organic synthesis, derivatives of this compound have been applied in redox-activated amines, facilitating the formation of various carbon bonds under metal-free conditions. This method highlights the versatility and potential for modifying complex molecular scaffolds (Ociepa et al., 2018).
Coordination Polymers
6-(Difluoromethoxy)pyridin-3-amine derivatives are used in constructing silver(I) coordination polymers. These polymers, characterized by helical structures, have potential applications in material science and catalysis (Zhang et al., 2013).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also recommended to avoid contact with skin and to keep away from heat, sparks, open flames, and hot surfaces .
特性
IUPAC Name |
6-(difluoromethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPYGFBASUNYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666727 | |
| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317810-73-4 | |
| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Difluoromethoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)



![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)


![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)

![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)